![molecular formula C21H20N4OS2 B2559314 (1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1172045-60-1](/img/structure/B2559314.png)

(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied. For example, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .

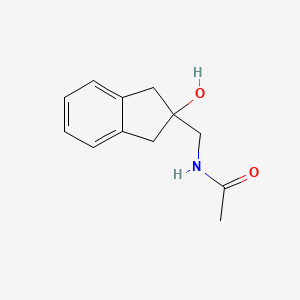

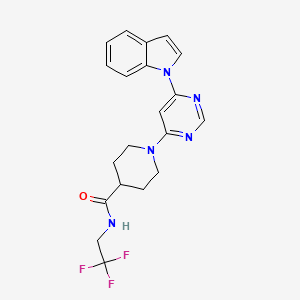

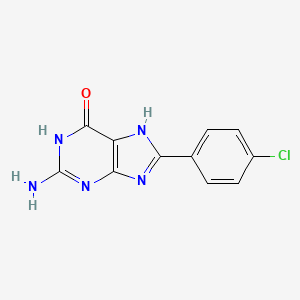

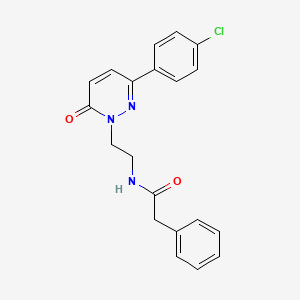

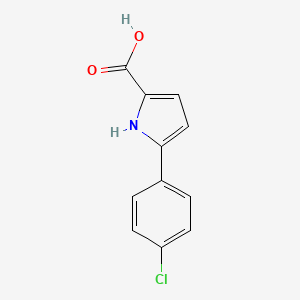

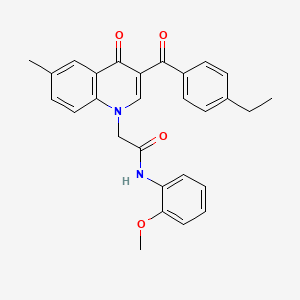

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring several cyclic structures including an indole ring, a piperazine ring, and a benzo[d]thiazole ring. The presence of these rings likely contributes to the compound’s chemical properties and potential biological activity.

Aplicaciones Científicas De Investigación

DNA Binding and Drug Design

Research on Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded B-DNA, provides insight into the design of drugs targeting DNA. Hoechst derivatives are utilized in plant cell biology, radioprotection, and as topoisomerase inhibitors, highlighting the potential of structurally related compounds for rational drug design and understanding DNA binding mechanisms (Issar & Kakkar, 2013).

Antipsychotic and Mood Disorder Treatment

Lurasidone, a benzisothiazole derivative, is used to treat psychotic and major affective disorders, demonstrating the therapeutic relevance of benzisothiazole in psychopharmacology. It shows efficacy in acute bipolar depression and schizophrenia with a relatively modest side effect profile, underlining the pharmacodynamic relevance of such structural moieties (Pompili et al., 2018).

Synthetic Methodologies for Heterocyclic Compounds

The synthesis and biological applications of azolylthiazoles, including methods for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, highlight the synthetic versatility of thiazole-containing compounds. This reflects the potential for developing new compounds with significant biological activities using the structural framework similar to our compound of interest (Ibrahim, 2011).

Benzothiazole in Medicinal Chemistry

Benzothiazole derivatives exhibit a range of pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, and anticancer properties. This underlines the importance of benzothiazole scaffolds in medicinal chemistry and their potential for developing new therapeutic agents (Bhat & Belagali, 2020).

Metabolism and Drug Interactions

Research on the metabolism and disposition of arylpiperazine derivatives, including their N-dealkylation to 1-aryl-piperazines, illustrates the metabolic pathways relevant to compounds containing piperazine structures. This is crucial for understanding drug interactions, pharmacokinetics, and the design of compounds with favorable metabolic profiles (Caccia, 2007).

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, chemical properties, and potential biological activities. Given the biological activities observed in similar compounds , this compound may have potential applications in medical or pharmaceutical research.

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . Benzothiazole derivatives have been reported to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Mode of action

The exact mode of action would depend on the specific targets of the compound. For example, if the compound targets a particular enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway might be affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is administered. The presence of the piperazine moiety might influence the compound’s solubility and absorption .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (programmed cell death) in cancer cells .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

1H-indol-3-yl-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-27-14-6-7-18-19(12-14)28-21(23-18)25-10-8-24(9-11-25)20(26)16-13-22-17-5-3-2-4-15(16)17/h2-7,12-13,22H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKCBSFTBHOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2559233.png)

![4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2559235.png)

![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)

![3-(3,5-Dimethyl-1-pyrazolyl)-6-[4-(4-fluorophenyl)-1-piperazinyl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)

![N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2559252.png)